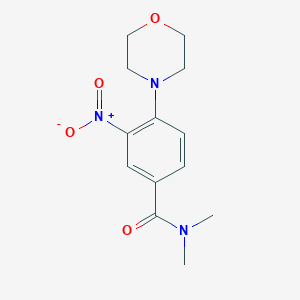

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-morpholin-4-yl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-14(2)13(17)10-3-4-11(12(9-10)16(18)19)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNMNEMGXARSQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide typically involves the reaction of 4-(morpholin-4-yl)-3-nitrobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of N,N-dimethyl-4-(morpholin-4-yl)-3-aminobenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives of the original compound.

Scientific Research Applications

N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Containing Analogues

4-Chloro-N-(2-morpholin-4-yl-ethyl)-3-nitrobenzamide (CAS: 330466-38-1)

- Structure: Features a chloro substituent at the 4-position and a 2-morpholinoethyl group instead of a direct morpholine attachment.

- Molecular Weight : 408.86 g/mol (C18H17ClN2O5S).

- Key Differences : The ethyl linker in the morpholine substituent may reduce steric hindrance compared to the direct attachment in the target compound. The chloro group could alter electronic properties and binding affinity .

N-Benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide (CAS: 540507-37-7)

- Structure : Incorporates a benzyl group and a pyridinyl moiety on the benzamide nitrogen.

- Molecular Weight: Not explicitly stated but estimated to exceed 500 g/mol.

- Key Differences : The bulky benzyl and pyridinyl groups may hinder interactions with biological targets compared to the dimethylamide group in the target compound .

2-Methyl-N-[2-(morpholin-4-yl)phenyl]-3-nitrobenzamide

- Structure : A methyl group at the 2-position and a morpholine-substituted phenyl ring.

- Molecular Weight : Estimated ~400 g/mol (C21H23N3O4).

Nitrobenzamides with Alternative Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Lacks a morpholine group but includes a 3-chlorophenethyl chain.

- Pharmacological Data : Studied for bioactivity; phenethyl groups are associated with enhanced membrane permeability but may lower target specificity compared to morpholine derivatives .

4-Bromo-N-(3-methoxypropyl)-3-nitrobenzamide (CAS: 1096893-93-4)

- Structure : Bromo substituent at the 4-position and a methoxypropyl chain.

- Molecular Weight : 317.14 g/mol (C11H13BrN2O4).

N,N-Dimethyl-4-nitrobenzamide

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

- Morpholine Position: Direct attachment (as in the target compound) vs. ethyl-linked morpholine (e.g., ) impacts binding. Studies show that morpholinoethyl substituents (e.g., in WIN-55,212-2 analogues) reduce affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM), highlighting the importance of substituent geometry .

- Nitro Group Position : The 3-nitro orientation in the target compound may enhance resonance stabilization compared to 4-nitro isomers, influencing redox behavior .

Comparative Data Table

Biological Activity

N,N-Dimethyl-4-(morpholin-4-yl)-3-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a nitro group, a morpholine ring, and a benzamide structure, which contribute to its unique chemical properties. The molecular formula is , and it possesses distinct characteristics that enhance its biological activity.

This compound exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.

- Antimicrobial Activity : It has shown potential antimicrobial properties, possibly by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells and selectively targeting hypoxic conditions within tumors .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of various nitrobenzamide derivatives, including this compound. The results indicated significant inhibition of COX enzymes, demonstrating the compound's potential as an anti-inflammatory agent.

- Antimicrobial Activity : Research highlighted the compound's efficacy against gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of cellular processes essential for bacterial survival.

- Anticancer Studies : In vitro experiments demonstrated that the compound effectively induces cell death in various cancer cell lines, particularly under hypoxic conditions. This selectivity suggests its potential use in targeted cancer therapies .

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds in terms of biological activity:

| Compound | Activity | Unique Features |

|---|---|---|

| This compound | Anti-inflammatory, antimicrobial, anticancer | Contains morpholine and nitro groups |

| N,N-Dimethyl-2-(morpholin-4-yl)ethanamine | Limited antimicrobial activity | Lacks nitro group |

| 4-Chloro-N-(morpholin-4-ylcarbamoyl)-3-nitrobenzamide | Moderate anticancer activity | Different substituent pattern |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.